N-(2-bromophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
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Overview
Description
N-(2-bromophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound that features a bromophenyl group, a methoxy group, and a sulfonylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenylamine, is reacted with acetic anhydride to form N-(2-bromophenyl)acetamide.
Introduction of the Methoxy Group: The intermediate is then subjected to a methoxylation reaction using methanol and a suitable catalyst.
Sulfonylation: The methoxylated intermediate is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products may include dehalogenated compounds.
Substitution: Products may include substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Industry
Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or protein synthesis pathways. If used in catalysis, it may act as a ligand that facilitates the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(2-bromophenyl)-2-(4-hydroxy-N-(4-methylphenyl)sulfonylanilino)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
N-(2-bromophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide is unique due to the combination of its bromophenyl, methoxy, and sulfonylanilino groups, which may confer specific reactivity and biological activity not found in similar compounds.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-16-7-13-19(14-8-16)30(27,28)25(17-9-11-18(29-2)12-10-17)15-22(26)24-21-6-4-3-5-20(21)23/h3-14H,15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUDAKXVOPYWOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Br)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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